molecular formula C13H8BrIN2O2S B578025 6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-17-8

6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B578025
CAS No.: 1227270-17-8
M. Wt: 463.087
InChI Key: LQYPCJMGRFTHMW-UHFFFAOYSA-N
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Description

6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that contains bromine, iodine, and a phenylsulfonyl group attached to a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and an amine.

    Introduction of Bromine and Iodine: The bromine and iodine atoms can be introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while iodination can be performed using iodine or N-iodosuccinimide (NIS).

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a phenylsulfonyl chloride reagent in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its unique structural features.

    Material Science: The compound can be used in the design and synthesis of novel materials with specific properties.

    Biological Studies: It may be employed in biological studies to investigate its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would vary based on the specific target and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • 6-Bromo-2-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • 6-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, which can provide distinct reactivity and selectivity in chemical reactions. The phenylsulfonyl group also adds to its versatility as a synthetic intermediate.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromo-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIN2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYPCJMGRFTHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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